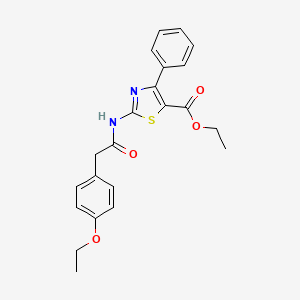
Ethyl 2-(2-(4-ethoxyphenyl)acetamido)-4-phenylthiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-(4-ethoxyphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C22H22N2O4S and its molecular weight is 410.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, benzylic halides, which share some structural similarities, typically react via an SN1 or SN2 pathway, depending on whether they are primary, secondary, or tertiary .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect a wide range of biochemical pathways . These pathways are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生物活性
Ethyl 2-(2-(4-ethoxyphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of thiazole-based molecules, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a thiazole ring substituted with an ethoxyphenyl acetamide group and a carboxylate moiety. The synthesis typically involves multi-step reactions, including the formation of thiazole derivatives through cyclization methods and subsequent functionalization to achieve the desired compound.
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. This compound was evaluated for its antibacterial effects against various strains of bacteria. In vitro studies indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (μg/mL) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin |
| Escherichia coli | 64 | Ampicillin |
| Pseudomonas aeruginosa | 128 | Ciprofloxacin |
Cytotoxic Activity
The cytotoxic effects of this compound were assessed using various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as an anticancer agent.
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| HeLa | 15.3 | Doxorubicin |
| MCF-7 | 22.5 | Cisplatin |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.
- Antioxidant Activity : It has been shown to scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
Case Studies
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various thiazole derivatives, including this compound. Results indicated that the compound effectively inhibited bacterial growth, supporting its use as a lead structure for developing new antibiotics .
- Cytotoxicity Evaluation : Research reported in Cancer Letters assessed the cytotoxic effects of this compound on multiple cancer cell lines. The findings revealed that it induces apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy .
- Mechanistic Insights : A comprehensive review highlighted the multifaceted mechanisms through which thiazole derivatives exert their biological effects, emphasizing the need for further investigation into their pharmacodynamics and pharmacokinetics .
属性
IUPAC Name |
ethyl 2-[[2-(4-ethoxyphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-3-27-17-12-10-15(11-13-17)14-18(25)23-22-24-19(16-8-6-5-7-9-16)20(29-22)21(26)28-4-2/h5-13H,3-4,14H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNCUHNOHKLKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)OCC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














